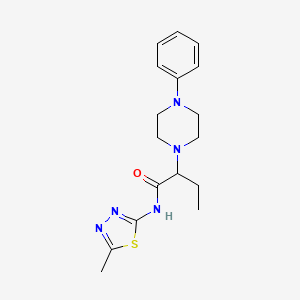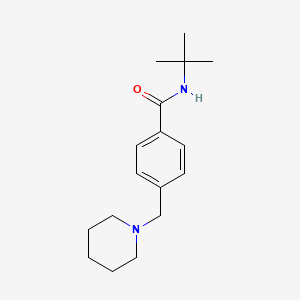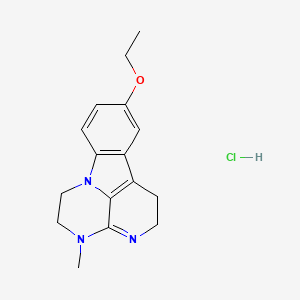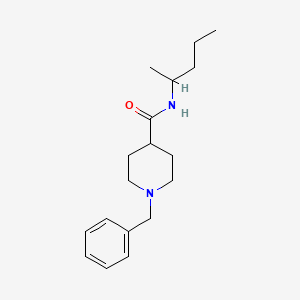
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. TAK-659 has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling and activation.
Wirkmechanismus
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide selectively inhibits the activity of BTK, a key enzyme involved in B-cell receptor signaling and activation. BTK plays a critical role in the development and survival of B-cells, which are involved in the immune response. By inhibiting BTK, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide can suppress the proliferation and survival of cancer cells and reduce the inflammation and immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B-cell receptor signaling and activation, the reduction of cancer cell proliferation and survival, and the modulation of the immune response in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity and side effects. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide also has some limitations, such as its limited solubility in water and its potential for drug-drug interactions.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection and monitoring, and the exploration of its potential for combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide and its potential for the treatment of other diseases beyond cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)butanamide has shown promising results in inhibiting the proliferation and survival of cancer cells, as well as reducing the inflammation and immune response in autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-3-15(16(23)18-17-20-19-13(2)24-17)22-11-9-21(10-12-22)14-7-5-4-6-8-14/h4-8,15H,3,9-12H2,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCQQXZOAUIEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4434930.png)


![N-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4434949.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4434952.png)
![methyl 4-[(cyclohexylsulfonyl)amino]benzoate](/img/structure/B4434963.png)
![2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4434967.png)
![9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4434978.png)

![N-(2-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434991.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4435011.png)
![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4435014.png)
